1,4-Benzenedimethanol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

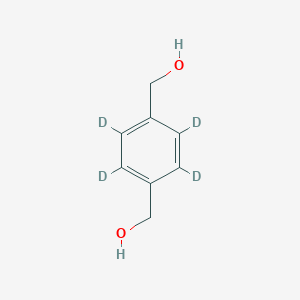

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2,3,5,6-tetradeuterio-4-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVAOONFBYYRHY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])CO)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Benzenedimethanol-d4

This technical guide provides a comprehensive overview of 1,4-Benzenedimethanol-d4, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analytical studies. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and discusses its potential metabolic fate.

Core Properties and Data

This compound is the deuterium-labeled version of 1,4-Benzenedimethanol.[1] The incorporation of deuterium atoms results in a higher molecular weight compared to the unlabeled counterpart, which allows for its differentiation in mass spectrometry-based analytical techniques. It is primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of stable isotope-labeled internal standards is a cornerstone of quantitative bioanalysis, significantly enhancing the accuracy and precision of analytical methods.[2]

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of 1,4-Benzenedimethanol and its deuterated form, this compound.

Table 1: General Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | α,α'-Dihydroxy-p-xylene-d4, 1,4-Bis(hydroxymethyl)benzene-d4 |

| Chemical Formula | C₈H₆D₄O₂ |

| Molecular Weight | 142.19 g/mol |

| CAS Number | 1158734-28-1 |

| Appearance | White to off-white powder |

| Solubility | Soluble in ether, toluene, methanol, and hot water.[3] |

Table 2: Physical Properties of 1,4-Benzenedimethanol (Non-deuterated)

| Property | Value | Source |

| Molecular Weight | 138.16 g/mol | [4] |

| Melting Point | 114-118 °C | [5] |

| Boiling Point | 138-143 °C at 1 mmHg | [5] |

| Flash Point | 151.3±16.9 °C | |

| Density | 1.2±0.1 g/cm³ |

Table 3: Spectroscopic Data of 1,4-Benzenedimethanol (Non-deuterated)

| Technique | Solvent | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | CDCl₃ & DMSO-d₆ | ~7.3 | Aromatic (C₆H₄) |

| ~4.6 | Methylene (CH₂) | ||

| ~5.2 | Hydroxyl (OH) | ||

| ¹³C NMR | CDCl₃ & DMSO-d₆ | ~140.5 | Quaternary Aromatic (C-CH₂) |

| ~127.2 | Aromatic (CH) | ||

| ~63.8 | Methylene (CH₂) |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a deuterated precursor. A common strategy involves the bromination of deuterated p-xylene followed by hydrolysis.[6]

Synthesis of 1,4-Bis(bromomethyl)benzene-d4 from p-Xylene-d10

A potential route for the synthesis of the deuterated intermediate, 1,4-bis(bromomethyl)benzene-d4, starts with p-xylene-d10, where both the aromatic ring and the methyl groups are deuterated. The methyl groups are then brominated.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene-d10 in a suitable solvent such as carbon tetrachloride.

-

Bromination: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress using an appropriate technique like GC or TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield crude 1,4-bis(bromomethyl)benzene-d4. Further purification can be achieved by recrystallization.

Hydrolysis of 1,4-Bis(bromomethyl)benzene-d4

The deuterated di-bromide is then hydrolyzed to form this compound. The following protocol is adapted from the synthesis of the non-deuterated analogue.[7]

Experimental Protocol:

-

Reaction Mixture: In a reaction vessel, combine 1,4-bis(bromomethyl)benzene-d4 (1 equivalent), sodium carbonate (approximately 2 equivalents), water, and 1,4-dioxane.

-

Heating: Heat the mixture to 80 °C with stirring for about 3 hours.[7]

-

Solvent Removal: After the reaction, remove the majority of the 1,4-dioxane using a rotary evaporator.

-

Extraction: Extract the crude product from the aqueous residue with ethyl acetate.

-

Purification: Combine the organic extracts and remove the solvent under reduced pressure. Recrystallize the resulting crude product from a suitable solvent system, such as ethyl acetate and cyclohexane, to obtain pure this compound.[7]

Diagram: Synthesis Workflow

Caption: A two-step synthesis of this compound.

Application as an Internal Standard

This compound is an ideal internal standard for the quantification of the corresponding unlabeled analyte or other structurally similar compounds. The principle of isotope dilution mass spectrometry relies on the addition of a known amount of the stable isotope-labeled standard to the sample.[2]

General Protocol for Quantitative Analysis using GC-MS

This protocol provides a general workflow for using this compound as an internal standard in GC-MS analysis. The specific parameters will need to be optimized for the analyte of interest and the sample matrix.

Experimental Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with varying concentrations of the analyte stock solution and a fixed concentration of the this compound internal standard stock solution.

-

-

Sample Preparation:

-

To each unknown sample, add the same fixed amount of the this compound internal standard as was added to the calibration standards.

-

Perform sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard from the matrix.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the prepared samples and calibration standards into the GC-MS system.

-

Develop a suitable GC method for the separation of the analyte and internal standard.

-

Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for the analyte and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Diagram: Analytical Workflow

Caption: General workflow for quantitative analysis.

Metabolic Considerations

The metabolism of 1,4-Benzenedimethanol is expected to follow the general pathways of xenobiotic biotransformation, which primarily occurs in the liver.[3] These pathways are typically divided into Phase I and Phase II reactions.[3]

Phase I Reactions: These reactions introduce or expose functional groups. For 1,4-Benzenedimethanol, the primary alcohol groups can be oxidized to aldehydes and then to carboxylic acids. The enzyme families primarily responsible for these transformations are alcohol dehydrogenases and aldehyde dehydrogenases.

Phase II Reactions: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. For 1,4-Benzenedimethanol, the hydroxyl groups can undergo glucuronidation or sulfation.

The deuteration in this compound is on the benzene ring and is not expected to significantly alter the primary sites of metabolic attack, which are the hydroxymethyl groups. However, the presence of deuterium can sometimes lead to a kinetic isotope effect, potentially slowing down the rate of metabolism at or near the site of deuteration.

Diagram: Potential Metabolic Pathway

Caption: Inferred metabolic fate of 1,4-Benzenedimethanol.

Conclusion

This compound is a valuable tool for researchers in the fields of analytical chemistry and drug development. Its use as an internal standard in isotope dilution mass spectrometry provides a high degree of accuracy and precision in quantitative analyses. This guide has provided a detailed overview of its properties, synthesis, analytical application, and potential metabolic fate, offering a solid foundation for its effective use in a laboratory setting.

References

- 1. Transformation of PET-derived 1,4-benzenedimethanol to make useful alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. population-protection.eu [population-protection.eu]

- 6. 1,4-Benzenedimethanol | 589-29-7 | Benchchem [benchchem.com]

- 7. 1,4-Benzenedimethanol synthesis - chemicalbook [chemicalbook.com]

1,4-Benzenedimethanol-d4 chemical properties

An In-depth Technical Guide to 1,4-Benzenedimethanol-d4

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical Properties

Table 1: Physicochemical Properties of 1,4-Benzenedimethanol

| Property | Value |

| Molecular Formula | C₈H₆D₄O₂ |

| Molecular Weight | 142.21 g/mol (for d4); 138.16 g/mol (non-deuterated)[2][3][4][5] |

| Melting Point | 114-118 °C[2][6][7] |

| Boiling Point | 138-143 °C at 1 mmHg |

| Appearance | White crystalline powder[6] |

| Solubility | Soluble in ether, toluene, methanol, and hot water.[6][7] Slightly soluble in DMSO and Methanol.[6] |

| CAS Number | 1158734-28-1 (for d4); 589-29-7 (non-deuterated)[1] |

| InChI Key | BWVAOONFBYYRHY-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves starting from a deuterated precursor to ensure high isotopic purity.

Protocol: Synthesis from Deuterated p-Xylene

-

Bromination of Deuterated p-Xylene: Deuterated p-xylene is subjected to bromination using N-bromosuccinimide (NBS) and a radical initiator. This reaction yields 1,4-bis(bromomethyl)benzene-d4.[8]

-

Hydrolysis: The resulting 1,4-bis(bromomethyl)benzene-d4 is then hydrolyzed to form this compound. A typical procedure involves heating the dibromide with an aqueous solution of sodium carbonate in a solvent like 1,4-dioxane at approximately 80°C for several hours.[9]

-

Workup and Purification: After the reaction, the organic solvent is removed. The crude product is then extracted with a suitable solvent such as ethyl acetate.[9]

-

Recrystallization: The extracted product is further purified by recrystallization from a solvent system like ethyl acetate and cyclohexane to yield high-purity crystals of this compound.[9]

-

Purity Confirmation: The isotopic purity of the final product is typically confirmed using mass spectrometry or quantitative NMR spectroscopy.[8]

Caption: A typical workflow for the synthesis and purification of this compound.

Role in Drug Development and Signaling Pathways

While 1,4-Benzenedimethanol itself is primarily used as a monomer and a building block in organic synthesis, its core structure is a key component in various biologically active molecules.[8] The benzene-1,4-diol scaffold is present in compounds designed for various therapeutic targets.

Inhibition of Oxidative Phosphorylation (OXPHOS)

A notable application of a related chemical structure is in cancer therapy. Benzene-1,4-disulfonamides, which share the same benzene core, have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS).[10] Certain cancers are highly dependent on OXPHOS for energy production, making its inhibition a promising therapeutic strategy.[10] These inhibitors specifically target Complex I of the electron transport chain, leading to a shutdown of ATP production and ultimately causing cancer cell death.[10]

The process begins with the inhibition of OXPHOS Complex I, which is a crucial enzyme that oxidizes NADH to NAD+. This inhibition disrupts the electron transport chain, thereby halting the production of ATP, the cell's primary energy currency. The resulting energy depletion leads to biomass reduction and ultimately triggers cell death.[10]

Caption: The inhibitory effect of benzene-1,4-disulfonamides on the OXPHOS pathway in cancer cells.

Use as a Scaffold in Medicinal Chemistry

The rigid, para-substituted benzene ring of 1,4-Benzenedimethanol provides a geometrically defined scaffold.[8] This structural feature is valuable in drug design for creating molecules that can fit into specific biological targets. The two hydroxyl groups can be readily modified to produce a library of derivatives for structure-activity relationship (SAR) studies.[8] For instance, the related 1,4-benzodioxane structure is a versatile template used to develop a wide range of bioactive compounds, including agonists and antagonists for various receptors.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,4-Benzenedimethanol | CAS#:589-29-7 | Chemsrc [chemsrc.com]

- 3. 1,4-Benzenedimethanol | C8H10O2 | CID 11506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Benzenedimethanol [webbook.nist.gov]

- 5. 1,4-Benzenedimethanol [webbook.nist.gov]

- 6. 1,4-Benzenedimethanol|lookchem [lookchem.com]

- 7. 1,4-Benzenedimethanol | 589-29-7 [chemicalbook.com]

- 8. 1,4-Benzenedimethanol | 589-29-7 | Benchchem [benchchem.com]

- 9. 1,4-Benzenedimethanol synthesis - chemicalbook [chemicalbook.com]

- 10. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterated Aromatic Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of deuterium, a stable isotope of hydrogen, into aromatic alcohols offers a powerful tool in modern chemistry, particularly within pharmaceutical research and development. Deuterated compounds often exhibit modified metabolic profiles and enhanced pharmacokinetic properties due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage.[1][2] This guide provides a comprehensive overview of the core methodologies for synthesizing deuterated aromatic alcohols, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in selecting and implementing the most suitable strategy for their specific needs.

Core Synthesis Strategies

The synthesis of deuterated aromatic alcohols can be broadly categorized into three main approaches:

-

Hydrogen-Deuterium (H-D) Exchange: This late-stage functionalization method involves the direct replacement of hydrogen atoms with deuterium on a pre-existing aromatic alcohol. It is highly attractive due to its atom economy and the availability of starting materials. The choice of catalyst and conditions dictates the regioselectivity of deuterium incorporation.

-

Reduction of Deuterated Precursors: This approach involves the reduction of a deuterated aromatic carbonyl compound (aldehyde, ketone, or ester) to the corresponding alcohol. The deuterium is introduced at the carbonyl carbon, yielding α-deuterated alcohols.

-

Grignard Reaction with Deuterated Reagents: This classic carbon-carbon bond-forming reaction can be adapted to introduce deuterium by using either a deuterated Grignard reagent or a deuterated carbonyl compound.

The following diagram illustrates these primary synthetic routes.

Caption: Overview of the main synthetic strategies for producing deuterated aromatic alcohols.

Data Presentation: Comparison of Synthesis Methods

The selection of a deuteration method depends on the desired labeling pattern, functional group tolerance, and scalability. The following tables summarize quantitative data for various methods.

Table 1: Catalytic Hydrogen-Deuterium (H-D) Exchange Methods

| Method/Catalyst | Substrate | Deuterium Source | Key Conditions | Yield (%) | Deuterium Incorporation (%) | Selectivity | Reference(s) |

| Iridium-based | |||||||

| [Ir(cod)(NHC)(PPh₃)]PF₆ | Methyl Benzoate | D₂ gas (1 atm) | DCM, rt, 1-2 h | >95 | >95 | ortho to ester | [3][4] |

| Iridium-bipyridonate | Primary Alcohols | D₂O | 1 mol% Ir-1, 80 °C, 7 h | 95 | 97 | α-position | [2][5] |

| Ruthenium-based | |||||||

| Ru-MACHO | Benzyl Alcohol | D₂O | 0.2 mol% catalyst, 0.6 mol% KOtBu, 80 °C | High | 95 | α,β-positions | [6] |

| Ru/C | Sugar Alcohols | D₂O, H₂ atm | - | - | High | Stereo-retentive | [5] |

| Palladium-based | |||||||

| Pd(OAc)₂ | Benzylic C-H | D₂ gas (1 atm) | 3 mol% Pd(OAc)₂, KH₂PO₄, TBHP, HFIP, 50 °C, 8 h | - | 70-95 | Benzylic position | [7] |

| Acid-Catalyzed | |||||||

| Amberlyst-15 | Phenols | D₂O | 110 °C, 24 h | - | up to 100 | Aromatic Ring | [8] |

Table 2: Reduction and Grignard Synthesis Methods

| Method | Substrate | Deuterium Source / Reagent | Key Conditions | Yield (%) | Deuterium Incorporation (%) | Selectivity | Reference(s) |

| Reductive Deuteration | |||||||

| SmI₂ / D₂O | Aromatic Esters | D₂O | SmI₂, Et₃N, THF, rt | High | >95 | α,α-dideuterio | [5][9][10] |

| SmI₂ / D₂O | Acyl Chlorides | D₂O | SmI₂, THF, rt, 15 min | High | >98 | α,α-dideuterio | [11] |

| NaBD₄ | Benzaldehyde | NaBD₄ | MeOH, rt, 5 min | ~60 | >98 | α-deuterio | [3] |

| LiAlD₄ | Carboxylic Acid Derivatives | LiAlD₄ | - | - | >98 | α,α-dideuterio | [12] |

| Grignard Synthesis | |||||||

| Grignard Reaction | Deuterated Acetone | CD₃MgI | Anhydrous THF, MnCl₂, -10 °C | 82 | 99.7 | Perdeuterated tert-butanol | [13] |

| Grignard Reaction | Formaldehyde | Phenyl-MgBr (then D₂O quench) | Ether, then D₂O/DCl | - | High | α-deuterio | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Iridium-Catalyzed ortho-Deuteration of an Aromatic Ester

This protocol is adapted from the literature for the ortho-selective deuteration of aromatic esters, which serves as a model for hydroxyl-directed deuteration of aromatic alcohols.[3][14]

-

Reaction Setup: A three-necked round-bottom flask is fitted with two stopcock side arms and a rubber septum, then flame-dried under vacuum and cooled under an argon atmosphere.

-

Reagent Addition: The iridium catalyst (e.g., [Ir(cod)(IMes)(PPh₃)]PF₆, 1-2 mol%) and the aromatic substrate (1.0 eq) are added to the flask. Anhydrous dichloromethane (DCM) is added to dissolve the reagents.

-

Deuterium Introduction: The solution is cooled to -78 °C (dry ice/acetone bath). The flask is evacuated and refilled with deuterium gas (D₂). This process is repeated three times, and the flask is then left under a D₂ atmosphere (1 atm, often supplied by a balloon).

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for the specified time (e.g., 1-2 hours).

-

Workup and Isolation: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the ortho-deuterated product.

-

Analysis: The extent of deuteration is determined by ¹H NMR spectroscopy by comparing the integration of the ortho protons to a non-deuterated internal standard or other protons on the molecule. Mass spectrometry can also be used to confirm the isotopic distribution.

Protocol 2: Ruthenium-Catalyzed α-Deuteration of Benzyl Alcohol

This protocol describes the selective deuteration at the α-position of benzyl alcohol using a Ru-MACHO catalyst.[6]

-

Reaction Setup: In a sealable reaction tube, add the aromatic alcohol (e.g., benzyl alcohol, 10 mmol), Ru-MACHO catalyst (0.020 mmol), and potassium tert-butoxide (KOtBu, 0.06 mmol).

-

Solvent Addition: Add degassed deuterium oxide (D₂O, 10 mL) via syringe.

-

Inert Atmosphere: Purge the reaction tube with argon, then seal it tightly.

-

Reaction: Heat the reaction mixture in an oil bath at 80 °C for the required duration (e.g., 12-24 hours).

-

Workup and Isolation: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography. Determine the deuterium incorporation at the α-position using ¹H NMR and mass spectrometry.

Protocol 3: Reductive Deuteration of an Aromatic Ester with SmI₂ and D₂O

This method provides α,α-dideuterio benzyl alcohols from readily available aromatic esters.[5][10]

-

Reaction Setup: In a round-bottom flask under an argon atmosphere, prepare a 0.1 M solution of samarium(II) iodide (SmI₂) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: To the SmI₂ solution, add triethylamine (Et₃N) and deuterium oxide (D₂O).

-

Substrate Addition: Add the aromatic ester (1.0 eq) dissolved in a small amount of THF to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within minutes to a few hours.

-

Workup and Isolation: Quench the reaction by bubbling air through the mixture. Dilute with water and extract with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purification and Analysis: Purify the resulting α,α-dideuterio alcohol by column chromatography. Confirm the high level of deuterium incorporation at the α-position by ¹H NMR (disappearance of the benzylic proton signal) and mass spectrometry.

Protocol 4: Reduction of Benzaldehyde with Sodium Borodeuteride

This is a classic method for introducing a single deuterium atom at the α-position.[3]

-

Reaction Setup: Dissolve benzaldehyde (1.5 mmol) in methanol (0.5 mL) in a 5-mL round-bottom flask.

-

Reagent Addition: In a separate tube, dissolve sodium borodeuteride (NaBD₄, 1.5 mmol) in a solution of methanol (1 mL) and 12.5% methanolic sodium methoxide (0.4 mL).

-

Reaction: Slowly add the NaBD₄ solution to the benzaldehyde solution. Swirl the mixture occasionally for 5 minutes at room temperature.

-

Workup: Slowly transfer the reaction mixture to a flask containing a cooled (ice bath) solution of 5% HCl in H₂O (5.3 mL).

-

Isolation: Extract the aqueous mixture with diethyl ether. Wash the ether layer with saturated NaCl solution, dry with magnesium sulfate, and filter.

-

Purification and Analysis: Remove the solvent by distillation. The crude product can be analyzed by GC-MS to determine the yield and deuterium incorporation.

Visualization of Workflows and Mechanisms

The following diagrams provide visual representations of a general experimental workflow and a key reaction mechanism.

Caption: A generalized workflow for the synthesis and analysis of deuterated aromatic alcohols.

Caption: A simplified mechanism for the ortho-directed H/D exchange catalyzed by an Iridium complex.[14]

Conclusion

The synthesis of deuterated aromatic alcohols is a critical aspect of modern drug discovery and mechanistic studies. This guide has outlined the principal strategies, providing a comparative analysis of their effectiveness through quantitative data and detailed experimental protocols. H-D exchange reactions offer an efficient route for late-stage deuteration, while reductive methods and Grignard syntheses provide pathways to specifically labeled compounds. The choice of method will ultimately be guided by the specific research goals, required deuteration pattern, and the chemical nature of the substrate. The provided workflows and mechanistic diagrams serve as a foundation for researchers to design and execute their synthetic plans effectively.

References

- 1. askthenerd.com [askthenerd.com]

- 2. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. brainly.in [brainly.in]

- 9. researchgate.net [researchgate.net]

- 10. Direct, Metal-Free Synthesis of Benzyl Alcohols and Deuterated Benzyl Alcohols from p-Toluenesulfonylhydrazones Using Water as Solvent [organic-chemistry.org]

- 11. scielo.br [scielo.br]

- 12. Selective oxidation of alcohol- d 1 to aldehyde- d 1 using MnO 2 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05405H [pubs.rsc.org]

- 13. CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google Patents [patents.google.com]

- 14. CN110128233B - Preparation method of deuterated alcohol compound - Google Patents [patents.google.com]

In-Depth Technical Guide: 1,4-Benzenedimethanol-d4

CAS Number: 1158734-28-1

This technical guide provides a comprehensive overview of 1,4-Benzenedimethanol-d4, a deuterated analog of 1,4-Benzenedimethanol. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental protocols.

Core Compound Properties

This compound is primarily utilized as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and drug metabolism studies. The incorporation of four deuterium atoms provides a distinct mass difference from its non-deuterated counterpart, allowing for precise quantification.

Physicochemical Data

| Property | 1,4-Benzenedimethanol | This compound |

| CAS Number | 589-29-7[1] | 1158734-28-1[2] |

| Molecular Formula | C₈H₁₀O₂[3][4] | C₈H₆D₄O₂[2] |

| Molecular Weight | 138.16 g/mol | 142.19 g/mol [2] |

| Appearance | White to cream crystals or powder[5] | White Solid[2] |

| Melting Point | 114-118 °C[1][3][6] | Not available |

| Boiling Point | 138-143 °C at 1 mmHg[6] | Not available |

| Solubility | Soluble in ether, toluene, methanol, and hot water.[6][7] Slightly soluble in DMSO and Methanol.[3] | Not available |

Safety and Handling

Safety data for 1,4-Benzenedimethanol indicates that it should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in bioanalytical assays.[8] Deuterated standards are considered the "gold standard" for quantitative LC-MS/MS studies due to their similar physicochemical properties to the analyte of interest, which helps to correct for variability in sample preparation and instrument response.

Use as an Internal Standard in Pharmacokinetic Studies

In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the drug in biological matrices is crucial. This compound can be used as an internal standard for the quantification of structurally similar compounds. The stable isotope-labeled internal standard is added at a known concentration to both calibration standards and unknown samples. The ratio of the analyte's response to the internal standard's response is then used to calculate the concentration of the analyte, minimizing the impact of matrix effects and other sources of error.

Experimental Protocols

The following is a representative experimental protocol for the use of this compound as an internal standard in a pharmacokinetic study for a hypothetical structurally related drug, "Drug X," in rat plasma.

LC-MS/MS Method for Quantification of Drug X

Objective: To determine the concentration of Drug X in rat plasma samples using this compound as an internal standard.

Materials:

-

Drug X reference standard

-

This compound (Internal Standard, IS)

-

Rat plasma (blank)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Water (HPLC-grade)

-

96-well plates

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Drug X in methanol.

-

Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Prepare a series of working solutions of Drug X by serial dilution of the stock solution with 50:50 acetonitrile:water.

-

Spike blank rat plasma with the Drug X working solutions to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each calibration standard, QC sample, and unknown plasma sample in a 96-well plate, add 150 µL of a protein precipitation solution containing this compound at a final concentration of 100 ng/mL in acetonitrile.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Monitor the precursor-to-product ion transitions for both Drug X and this compound. (Specific m/z values would be determined during method development).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Drug X) and the internal standard (this compound).

-

Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Drug X in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for bioanalysis using an internal standard.

Principle of Stable Isotope Labeled Internal Standard

Caption: Principle of stable isotope dilution for quantitative analysis.

References

- 1. 1,4-Benzenedimethanol | CAS#:589-29-7 | Chemsrc [chemsrc.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1,4-Benzenedimethanol|lookchem [lookchem.com]

- 4. 1,4-Benzenedimethanol | C8H10O2 | CID 11506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Benzenedimethanol, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 1,4-Benzenedimethanol | 589-29-7 [chemicalbook.com]

- 7. 1,4-Benzenedimethanol, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Physical Characteristics of 1,4-Benzenedimethanol-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical characteristics of 1,4-Benzenedimethanol-d4, a deuterated isotopologue of 1,4-Benzenedimethanol. This compound is of significant interest in pharmaceutical research and development, primarily serving as an internal standard for analytical quantification. Below, we present its core physical properties, relevant experimental protocols for their determination, and its application within a typical research workflow.

Introduction to Deuterated Compounds

Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable, heavier isotope deuterium, are invaluable tools in drug discovery and development. This isotopic substitution can subtly alter a molecule's properties, most notably increasing its metabolic stability due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. In the context of this compound, its primary application is not as a therapeutic agent itself, but as a tracer or internal standard for the highly accurate quantification of its non-deuterated counterpart in biological matrices using techniques like mass spectrometry.[1]

Physical and Chemical Properties

The introduction of four deuterium atoms into the 1,4-Benzenedimethanol structure results in a predictable increase in molecular weight. While specific experimental data for the melting and boiling points of the deuterated form are not widely published, they are expected to be very similar to the parent compound. The key physical properties are summarized for comparison in the table below.

| Property | This compound | 1,4-Benzenedimethanol |

| Synonyms | α,α'-Dihydroxy-p-xylene-d4 | p-Xylene-α,α'-diol, Terephthalyl alcohol |

| Appearance | Not specified (typically a white solid) | White crystalline powder or needles[2][3] |

| CAS Number | 1158734-28-1[1] | 589-29-7[2][4] |

| Molecular Formula | C₈H₆D₄O₂ | C₈H₁₀O₂[2][5] |

| Molecular Weight | 142.19 g/mol | 138.16 g/mol [2][6] |

| Melting Point | Data not available | 114-118 °C[2][7] |

| Boiling Point | Data not available | 138-143 °C @ 1 mmHg[2][7] |

| Solubility | Data not available | Soluble in methanol, ether, toluene, and hot water[7] |

Experimental Protocols

The following sections detail standardized laboratory methodologies for determining the key physical characteristics listed above. These protocols are generally applicable to crystalline organic solids like 1,4-Benzenedimethanol and its deuterated analogue.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[8] A sharp melting range typically signifies a pure substance.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube (sealed at one end) to a height of approximately 3 mm.[8]

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus, such as a Mel-Temp or Fisher-Johns device.[8]

-

Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a transparent liquid. The melting range is reported as T1-T2.[9]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. For a solid like 1,4-Benzenedimethanol, it would first need to be melted.

Methodology:

-

Sample Preparation: A small test tube is filled to about half-full with the sample liquid. A capillary tube, sealed at one end, is inverted and placed into the test tube.[10]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing mineral oil, ensuring the sample is immersed.[10]

-

Heating: The side arm of the Thiele tube is gently and continuously heated, which allows for uniform heat circulation.[10][11]

-

Observation and Data Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. The heat is then removed. The temperature at which the bubbling stops and liquid begins to be drawn into the capillary tube is recorded as the boiling point.[11][12]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[13]

Methodology:

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, methanol) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[14]

-

Phase Separation: The suspension is allowed to settle. The saturated solution is then carefully separated from the excess solid, typically by centrifugation followed by filtration through a chemically inert syringe filter.[14]

-

Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, by comparing the response to a standard calibration curve.[14]

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[14]

Application in Research Workflows

This compound is primarily used as an internal standard in quantitative bioanalysis. Its chemical behavior is nearly identical to its non-deuterated (protio) analogue, but its increased mass allows it to be distinguished by a mass spectrometer. This property is critical for correcting for sample loss during preparation and for variations in instrument response.

The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound would be used.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1,4-Benzenedimethanol|lookchem [lookchem.com]

- 4. 1,4-Benzenedimethanol | 589-29-7 | Benchchem [benchchem.com]

- 5. 1,4-Benzenedimethanol [webbook.nist.gov]

- 6. 1,4-Benzenedimethanol | C8H10O2 | CID 11506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,4-Benzenedimethanol | 589-29-7 [chemicalbook.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

The Indispensable Role of Deuterium-Labeled Standards: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the core applications of deuterium-labeled standards in quantitative analysis, metabolic research, and pharmacokinetics.

Deuterium-labeled compounds, in which one or more hydrogen atoms are replaced by their stable, heavy isotope deuterium (²H or D), are fundamental tools in modern scientific research. Their unique properties make them invaluable for a range of applications, particularly as internal standards in mass spectrometry-based analyses. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of deuterium-labeled standards.

Core Principles and Advantages

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Deuterium-labeled compounds are a popular choice due to their cost-effectiveness and the relative ease of their synthesis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of hydrogen atoms with deuterium.[1] This subtle but significant modification allows the internal standard to mirror the behavior of the analyte throughout the entire analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[1]

The primary advantages of using deuterium-labeled standards include:

-

Enhanced Accuracy and Precision: By co-eluting with the analyte, deuterated standards compensate for variations in sample extraction, injection volume, and matrix effects, leading to more accurate and precise quantification.

-

Improved Method Robustness: The use of a co-eluting internal standard makes analytical methods less susceptible to day-to-day variations in instrument performance and sample matrix composition.

-

Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. Deuterium-labeled standards experience the same matrix effects as the analyte, allowing for effective normalization of the signal.

-

Increased Confidence in Data: The use of a stable isotope-labeled internal standard provides a high degree of confidence in the quantitative data, which is critical for regulatory submissions and scientific publications.

Key Applications of Deuterium-Labeled Standards

Quantitative Bioanalysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

The most common application of deuterium-labeled standards is as internal standards in quantitative LC-MS assays for the determination of drugs, metabolites, and biomarkers in complex biological matrices such as plasma, urine, and tissue homogenates.

The general workflow for a quantitative bioanalysis experiment using a deuterium-labeled internal standard is depicted below.

This protocol provides a general framework for the quantification of a small molecule drug in human plasma using a deuterium-labeled internal standard.

1. Materials and Reagents:

-

Human plasma (with anticoagulant)

-

Analyte of interest (certified reference standard)

-

Deuterium-labeled internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well plates

-

Centrifuge

2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of the analyte and the IS in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution with methanol.

-

Prepare a working solution of the IS in methanol at a concentration that will yield a robust signal in the LC-MS/MS system.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, quality control, or unknown) in a 96-well plate, add 10 µL of the IS working solution.

-

Vortex the plate briefly.

-

Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to achieve separation of the analyte from interfering matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI), positive or negative depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the IS.

-

5. Data Analysis and Quantification:

-

Integrate the peak areas for the analyte and the IS in each sample.

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the analyte/IS peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Determine the concentration of the analyte in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

The use of a deuterium-labeled internal standard significantly improves the accuracy and precision of quantitative bioanalytical methods. The following tables summarize the comparative performance of an LC-MS/MS assay with and without a deuterium-labeled internal standard for the analysis of a hypothetical drug.

Table 1: Comparison of Assay Precision

| QC Level | Concentration (ng/mL) | Precision (%CV) with Deuterated IS | Precision (%CV) without Deuterated IS |

| Low | 5 | 4.2 | 12.5 |

| Medium | 50 | 3.1 | 9.8 |

| High | 500 | 2.5 | 8.1 |

Table 2: Comparison of Assay Accuracy

| QC Level | Concentration (ng/mL) | Accuracy (%Bias) with Deuterated IS | Accuracy (%Bias) without Deuterated IS |

| Low | 5 | -2.1 | -15.3 |

| Medium | 50 | 1.5 | 11.2 |

| High | 500 | 0.8 | 7.6 |

Metabolic Flux Analysis

Deuterium-labeled compounds are powerful tools for tracing metabolic pathways and quantifying metabolic fluxes. In these experiments, a deuterated substrate (e.g., glucose, fatty acid, amino acid) is introduced into a biological system, and the incorporation of deuterium into downstream metabolites is monitored by mass spectrometry.

The following diagram illustrates a general workflow for an in vitro metabolic flux analysis experiment using a deuterium-labeled tracer.

This protocol describes a general procedure for tracing the metabolism of glucose in cultured cells using [6,6-²H₂]glucose.

1. Cell Culture and Labeling:

-

Seed mammalian cells in multi-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

-

Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Prepare a labeling medium consisting of glucose-free DMEM supplemented with dialyzed fetal bovine serum, glutamine, and 10 mM [6,6-²H₂]glucose.

-

Aspirate the standard growth medium, wash the cells once with pre-warmed sterile PBS, and then add the pre-warmed labeling medium.

-

Incubate the cells for a predetermined time to allow for the incorporation of the deuterium label into downstream metabolites.

2. Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet protein and cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS Analysis and Data Processing:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

-

Analyze the samples using an appropriate LC-MS method to separate and detect the metabolites of interest.

-

Process the raw LC-MS data to identify and integrate the chromatographic peaks for each metabolite and its deuterated isotopologues.

-

Calculate the Mass Isotopomer Distribution (MID) for each metabolite, which is the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.).

-

Use the MID data as input for metabolic flux analysis software to model and quantify the fluxes through the metabolic pathways of interest.

Pharmacokinetic (ADME) Studies

Deuterium-labeled compounds are extensively used in drug metabolism and pharmacokinetic (DMPK) studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. By administering a deuterated version of a drug, researchers can trace its fate in the body, identify metabolites, and determine clearance pathways.

Synthesis of Deuterium-Labeled Standards

The synthesis of deuterium-labeled standards is a critical aspect of their application. Two primary strategies are employed for the incorporation of deuterium into a molecule:

-

Hydrogen/Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium. It can be achieved under various conditions, often catalyzed by acids, bases, or metals, and using a deuterated solvent like D₂O as the deuterium source.[2]

-

De Novo Chemical Synthesis: This approach utilizes deuterated building blocks in a multi-step chemical synthesis to produce the desired labeled compound. This method allows for the precise placement of deuterium atoms at specific, non-exchangeable positions within the molecule.

Conclusion

Deuterium-labeled standards are indispensable tools in modern research and development, particularly in the fields of bioanalysis, metabolomics, and drug discovery. Their ability to accurately and precisely correct for analytical variability has made them the gold standard for quantitative mass spectrometry. A thorough understanding of the principles behind their use, as well as the practical aspects of their application and synthesis, is essential for any scientist seeking to generate high-quality, reliable data.

References

Technical Guide on the Safe Handling of 1,4-Benzenedimethanol-d4

This document provides a comprehensive overview of the safety, handling, and emergency procedures for 1,4-Benzenedimethanol, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

| Identifier | Value |

| Chemical Name | 1,4-Benzenedimethanol |

| Synonyms | p-Xylene-alpha,alpha'-diol, Terephthalyl alcohol, 1,4-Bis(hydroxymethyl)benzene[1][2] |

| CAS Number | 589-29-7[1] |

| Molecular Formula | C₈H₁₀O₂[3] |

| Molecular Weight | 138.16 g/mol |

| Appearance | White to off-white crystalline powder[1][3] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1,4-Benzenedimethanol.

| Property | Value | Reference |

| Melting Point | 114-119 °C | [3][4] |

| Boiling Point | 138-143 °C at 1 mmHg | [3] |

| Flash Point | 151.3 °C | [4] |

| Solubility | Soluble in water, ether, toluene, methanol, and hot water. Slightly soluble in DMSO. | [3][4][5] |

| Vapor Pressure | 0.000282 mmHg at 25°C | [4] |

| Density | 1.2 ± 0.1 g/cm³ |

Hazard Identification and GHS Classification

1,4-Benzenedimethanol is classified with the following hazards. The toxicological properties of this substance have not been fully investigated.[1]

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[6] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[6] |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[1]

-

Skin Contact: May cause skin irritation.[1]

-

Eye Contact: May cause eye irritation.[1]

-

Ingestion: May cause irritation of the digestive tract.[1]

First Aid Measures

Emergency procedures for exposure to 1,4-Benzenedimethanol are outlined below.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][7] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][7] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek medical attention.[1] |

Experimental Protocols: Safe Handling and Storage

Detailed methodologies for handling and storage are crucial to ensure laboratory safety.

Handling:

-

Wash hands thoroughly after handling.[1]

-

Use only in a well-ventilated area, such as a chemical fume hood.[1]

-

Minimize dust generation and accumulation.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Avoid ingestion and inhalation.[1]

-

Keep the container tightly closed when not in use.[1]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

-

Keep the container tightly closed to prevent exposure to moisture.[7]

-

Incompatible materials include acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling 1,4-Benzenedimethanol.

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[1][3] |

| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a standard workflow for handling a potentially hazardous chemical like 1,4-Benzenedimethanol in a research setting.

Caption: General laboratory workflow for handling hazardous chemicals.

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[1]

-

Conditions to Avoid: Incompatible materials, dust generation, excess heat, and strong oxidants.[1]

-

Incompatibilities with Other Materials: Acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]

-

Hazardous Decomposition Products: Carbon monoxide, irritating and toxic fumes and gases, and carbon dioxide.[1]

-

Hazardous Polymerization: Has not been reported.[1]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 1,4-Benzenedimethanol | C8H10O2 | CID 11506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 1,4-Benzenedimethanol|lookchem [lookchem.com]

- 5. 1,4-Benzenedimethanol - Safety Data Sheet [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

Technical Guide to the Isotopic Purity of 1,4-Benzenedimethanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and, most critically, the determination of isotopic purity for 1,4-Benzenedimethanol-d4. This deuterated analog of 1,4-Benzenedimethanol is a valuable tool in various research applications, including its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The accuracy and reliability of such studies are fundamentally dependent on the precise characterization of the isotopic enrichment of this labeled compound.

Synthesis of this compound

Several synthetic routes can be employed to produce this compound. The choice of method often depends on the desired level of deuterium incorporation and the starting materials available. Common strategies include:

-

Catalytic Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable catalyst. For 1,4-Benzenedimethanol, a ruthenium-based catalyst can facilitate this exchange at the benzylic positions[2].

-

Acid-Catalyzed Deuterium Exchange: In the presence of a strong acid, such as trifluoroacetic acid (TFA), and a deuterium source like D₂O, the hydrogen atoms on the methylene groups can be exchanged for deuterium[2].

-

Synthesis from Deuterated Precursors: A highly effective method to ensure high isotopic enrichment is to begin with a deuterated precursor. For instance, deuterated p-xylene can be brominated to form 1,4-bis(bromomethyl)benzene-d4, which is then hydrolyzed to yield this compound[2].

The logical workflow for the synthesis starting from a deuterated precursor is illustrated below.

Caption: Synthesis workflow for this compound.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial for its application. The primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these methods provides a comprehensive assessment of both the isotopic distribution and the specific sites of deuterium incorporation.

Quantitative Data Presentation

The isotopic distribution of this compound, as determined by HRMS, provides the relative abundance of each isotopologue. The following table presents representative data for a typical batch of this deuterated compound.

| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Abundance (%) |

| 1,4-Benzenedimethanol-d0 | d0 | 139.0759 | < 0.1 |

| 1,4-Benzenedimethanol-d1 | d1 | 140.0822 | < 0.5 |

| 1,4-Benzenedimethanol-d2 | d2 | 141.0885 | < 1.0 |

| 1,4-Benzenedimethanol-d3 | d3 | 142.0947 | < 2.0 |

| This compound | d4 | 143.1010 | > 96.5 |

Note: This data is representative and the actual isotopic distribution may vary between different batches. Always refer to the Certificate of Analysis for specific lot data.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

HRMS is a powerful technique for determining the relative abundance of each isotopologue of this compound.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of 1 µg/mL in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve good peak shape and separation.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

-

Instrument: Q-TOF or Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan.

-

Mass Range: m/z 100-200.

-

Resolution: > 60,000.

4. Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z of the unlabeled compound (d0) and all deuterated isotopologues (d1-d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.

The workflow for HRMS analysis is depicted in the following diagram.

Caption: Workflow for isotopic purity analysis by HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation

NMR spectroscopy is essential for confirming the location of the deuterium atoms on the this compound molecule and for assessing the overall deuteration.

1. Sample Preparation:

-

Dissolve an appropriate amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

2. NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiments:

-

¹H NMR: To observe the reduction or absence of signals at the sites of deuteration.

-

²H NMR: To directly observe the signals of the deuterium atoms.

-

¹³C NMR: To observe changes in the carbon signals at and adjacent to the sites of deuteration.

-

3. Data Analysis:

-

Compare the ¹H NMR spectrum of this compound with that of the non-deuterated standard to confirm the absence of proton signals at the methylene positions.

-

Analyze the ²H NMR spectrum to confirm the presence of deuterium at the intended benzylic positions.

-

In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit characteristic splitting patterns (C-D coupling) and isotopic shifts, further confirming the locations of deuteration.

The logical flow for confirming the position of deuteration using NMR is outlined below.

Caption: Logical diagram for NMR-based positional analysis.

By employing these rigorous analytical methodologies, researchers, scientists, and drug development professionals can ensure the high isotopic purity of this compound, a critical factor for the integrity and accuracy of their studies.

References

Solubility Profile of 1,4-Benzenedimethanol-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

1,4-Benzenedimethanol-d4 is a white solid with a molecular weight of 142.19 g/mol .[2] The non-deuterated form has a melting point range of 114-118 °C.[3][4][5]

Solubility Data

The following table summarizes the qualitative solubility of 1,4-Benzenedimethanol in various organic solvents. This data is intended to be a reliable estimate for the solubility of this compound.

| Solvent Class | Solvent | Solubility |

| Protic Solvents | Methanol | Soluble[4][6][7], Slightly Soluble[3][4] |

| Hot Water | Soluble[4][6][7] | |

| Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3][4] |

| Ether | Soluble[4][6][7], Very Soluble[8] | |

| Toluene | Soluble[4][6][7], Very Soluble[8] |

Experimental Protocol for Solubility Determination

For precise quantitative solubility determination, the following general experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

The calculated concentration represents the solubility of this compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

-

Logical Workflow for Application in Research

The solubility of deuterated compounds like this compound is a fundamental parameter that influences their application in various research workflows, particularly in drug metabolism and pharmacokinetic (DMPK) studies. The following diagram illustrates a typical workflow where this compound might be utilized.

This diagram outlines the logical progression from the initial preparation and characterization of the deuterated compound, including the critical step of solubility determination, through to its use in an experimental setting and subsequent analysis. The distinct mass of this compound makes it an excellent internal standard for quantitative mass spectrometry-based assays, allowing for precise measurement of its non-deuterated counterpart or other analytes in complex biological matrices.

References

- 1. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1,4-Benzenedimethanol|lookchem [lookchem.com]

- 4. 1,4-Benzenedimethanol | 589-29-7 [chemicalbook.com]

- 5. 1,4-Benzenedimethanol | CAS#:589-29-7 | Chemsrc [chemsrc.com]

- 6. 1,4-Benzenedimethanol, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. 1,4-Benzenedimethanol, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 1,4-Benzenedimethanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Benzenedimethanol-d4, a deuterated analog of 1,4-Benzenedimethanol. This isotopically labeled compound serves as a valuable tool in quantitative analytical chemistry, particularly as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy. This document details its molecular properties, outlines common experimental protocols for its synthesis and application, and presents visual workflows to facilitate understanding and implementation in a research setting.

Core Data Presentation

The fundamental molecular and physical properties of this compound and its non-labeled counterpart are summarized below for easy comparison.

| Property | This compound | 1,4-Benzenedimethanol |

| Synonyms | α,α'-Dihydroxy-p-xylene-d4, 1,4-Bis(hydroxymethyl)benzene-d4 | p-Xylene-α,α'-diol, Terephthalyl alcohol |

| CAS Number | 1158734-28-1[1] | 589-29-7 |

| Molecular Formula | C₈H₆D₄O₂[1] | C₈H₁₀O₂ |

| Molecular Weight | 142.19 g/mol [1] | ~138.16 g/mol |

| Appearance | White Solid[1] | White crystalline powder |

| Storage | 2-8°C Refrigerator[1] | Room temperature |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a deuterated precursor such as p-xylene-d4. The following is a generalized protocol based on common organic synthesis techniques.

Step 1: Bromination of p-Xylene-d4

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene-d4 in a suitable solvent like carbon tetrachloride.

-

Initiation: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) to the solution.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct. The filtrate, containing the desired 1,4-bis(bromomethyl)benzene-d4, is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified 1,4-bis(bromomethyl)benzene-d4 in a mixture of an organic solvent (e.g., dioxane) and water containing a weak base, such as sodium carbonate.

-

Reaction: Heat the mixture with stirring for several hours to facilitate the hydrolysis of the bromomethyl groups to hydroxyl groups.

-

Extraction: After cooling, the organic solvent is removed, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the product.

-

Purification and Characterization: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The final product, this compound, can be further purified by recrystallization. The isotopic purity and identity of the final product should be confirmed using mass spectrometry and NMR spectroscopy.[2]

Quantitative Analysis using this compound as an Internal Standard

This compound is an excellent internal standard for the quantification of the unlabeled analyte or structurally similar compounds in various matrices. Its key advantage is that it co-elutes with the analyte in chromatography, thus experiencing similar matrix effects and ionization suppression or enhancement in mass spectrometry.[3][4]

Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

To a known volume or weight of the sample (e.g., plasma, tissue homogenate, environmental water sample), add a precise amount of a standard stock solution of this compound.

-

Perform sample extraction, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte and the internal standard.[5]

-

Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

-

-

LC-MS/MS Instrumentation and Analysis:

-

Chromatography: Inject the prepared sample into an HPLC or UHPLC system equipped with a suitable column to separate the analyte from other matrix components. The chromatographic conditions (mobile phase composition, gradient, flow rate, and column temperature) should be optimized for the specific analyte.

-

Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.

-

Data Acquisition: Monitor at least one specific precursor-to-product ion transition for both the analyte and this compound.

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Protocol for Quantitative NMR (qNMR) Analysis:

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing the analyte and a known amount of this compound as the internal standard.[6]

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).

-

-

NMR Data Acquisition:

-

Acquire a proton (¹H) NMR spectrum of the sample.

-

Ensure that the acquisition parameters are optimized for quantitative analysis, particularly a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant protons.

-

-

Data Processing and Quantification:

-

Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

-

Integrate a well-resolved signal for the analyte and a signal for the internal standard (e.g., the singlet from the benzylic protons of the unlabeled portion of the internal standard, if applicable, or another reference signal).

-

Calculate the concentration of the analyte using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * Purity_IS

Where:

-

C_analyte = Concentration of the analyte

-

I = Integral value of the signal

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

Purity_IS = Purity of the internal standard

-